2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate
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Overview
Description
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 1,2-benzothiazole with 3-methylphenylamine under controlled conditions to form an intermediate compound. This intermediate is then reacted with 4-methoxybenzoic acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control checks to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a catalyst or ligand in organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with various proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate include:
- 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-azepanylacetate
- 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid
- 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)benzonitrile
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .
Properties
Molecular Formula |
C24H22N2O5S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 4-methoxybenzoate |
InChI |
InChI=1S/C24H22N2O5S/c1-17-6-5-7-19(16-17)26(23-21-8-3-4-9-22(21)32(28,29)25-23)14-15-31-24(27)18-10-12-20(30-2)13-11-18/h3-13,16H,14-15H2,1-2H3 |
InChI Key |
VUVPUEKIRMLKDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCOC(=O)C2=CC=C(C=C2)OC)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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